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molecular formula C15H17NO B8510506 2-Cyclohexylisoquinolin-1(2H)-one

2-Cyclohexylisoquinolin-1(2H)-one

Cat. No. B8510506
M. Wt: 227.30 g/mol
InChI Key: WLNDDDOUDDTPAN-UHFFFAOYSA-N
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Patent
US06417362B1

Procedure details

The compound (200 mg) obtained in step (c) just above was dissolved in a mixed solution (10.7 ml) of ethanol concentrated hydrochloric acid=15:1. 10% Pd—C (60 mg) was added to the solution, followed by hydrogenation for 3.5 hr. Pd—C was removed by filtration through Celite. The filtrate was concentrated under the reduced pressure. Water was then added the residue. The mixture was extracted with ethyl acetate. The organic layer was then dried over anhydrous magnesium sulfate. The solvent was then removed by distillation to give 2-cyclohexyl-3,4-dihydro-2H-isoquinolin-1-one (168 mg).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:7]2[CH:16]=[CH:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8]2=[O:17])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>C(O)C.[Pd]>[CH:1]1([N:7]2[CH2:16][CH2:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8]2=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C1(CCCCC1)N1C(C2=CC=CC=C2C=C1)=O
Name
Quantity
10.7 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
60 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Pd—C was removed by filtration through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under the reduced pressure
ADDITION
Type
ADDITION
Details
Water was then added the residue
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by distillation

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C1(CCCCC1)N1C(C2=CC=CC=C2CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 168 mg
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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